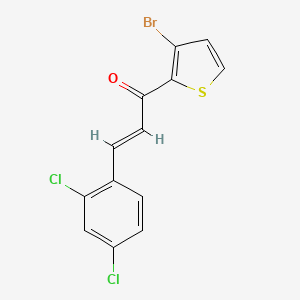

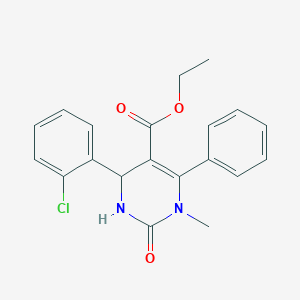

![molecular formula C11H8N2O3 B2849922 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid CAS No. 1369318-81-9](/img/structure/B2849922.png)

4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid, has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .Aplicaciones Científicas De Investigación

Antimicrobial Applications

The structural complexity of 8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid offers potential for antimicrobial activity. Research indicates that derivatives of imidazo[1,2-a]pyridine, which share a similar fused ring structure, have been effective against various bacterial strains . This suggests that our compound could be synthesized into derivatives that target specific microbial pathways, potentially offering new treatments for resistant bacterial infections.

Antitubercular Agents

Compounds with the imidazo[5,1-c][1,4]benzoxazine ring system have been explored for their antitubercular properties. A study on benzo[d]imidazo[2,1-b]thiazole derivatives, which are structurally related, showed promising activity against Mycobacterium tuberculosis . This implies that our compound could be modified to enhance its efficacy as an antitubercular agent, contributing to the fight against tuberculosis.

Anticancer Research

The unique structure of 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid may interfere with the process of angiogenesis, which is crucial for tumor growth and metastasis. Studies on similar compounds have demonstrated potential in inhibiting angiogenesis, suggesting that this compound could be a candidate for anticancer drug development .

Anti-HIV Agents

Research into the inhibition of HIV integrase, an enzyme critical for the HIV replication cycle, has included compounds with imidazo[5,1-c][1,4]benzoxazine cores. These studies have identified compounds that show inhibitory activity against HIV integrase, indicating that our compound could be a starting point for the development of new anti-HIV medications .

Propiedades

IUPAC Name |

4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-8-5-16-9-4-2-1-3-7(9)13(8)6-12-10/h1-4,6H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNXVXSPMXJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)

![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)